molecular formula C15H17N3 B4478019 4-Phenyl-2-(piperidin-1-yl)pyrimidine

4-Phenyl-2-(piperidin-1-yl)pyrimidine

Cat. No.: B4478019
M. Wt: 239.32 g/mol
InChI Key: SSSVNWQDTOQWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2-(piperidin-1-yl)pyrimidine (C₁₅H₁₇N₃; MW: 239.32 g/mol) is a pyrimidine derivative featuring a phenyl group at the 4-position and a piperidine substituent at the 2-position. This compound’s structure combines aromaticity (phenyl) with conformational flexibility (piperidine), making it a versatile scaffold for drug discovery. Its synthesis typically involves nucleophilic substitution or cyclocondensation reactions, as seen in related pyrimidine derivatives .

Properties

IUPAC Name

4-phenyl-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-3-7-13(8-4-1)14-9-10-16-15(17-14)18-11-5-2-6-12-18/h1,3-4,7-10H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSVNWQDTOQWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(piperidin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for modifications that enhance biological activity, making it a key player in drug design.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in targeting various pathogens. For instance, research indicates that derivatives can inhibit enzymes critical for the life cycle of malaria parasites, such as Plasmodium falciparum, demonstrating promising antimalarial activity with IC50 values in the low nanomolar range .

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer effects. Studies reveal that structural modifications can lead to significant cytotoxicity against various cancer cell lines, including breast and ovarian cancers. For example, certain related compounds showed IC50 values as low as 7.9 µM against cancer cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in cancer progression and inflammation .

Case Study 1: Antimalarial Efficacy

A study by Kato et al. identified several pyrimidine derivatives as potent inhibitors of PfCDPK1, an enzyme critical for malaria parasite motility and replication. Among these compounds, those structurally similar to 4-phenyl-2-(piperidin-1-yl)pyrimidine exhibited high potency with IC50 values around 17 nM.

Case Study 2: Anticancer Activity

Research published in MDPI highlighted that certain pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines. The study indicated that specific structural modifications could enhance activity, with some compounds demonstrating IC50 values as low as 7.9 µM against breast cancer cells .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with compounds similar to or including this compound:

Activity TypeRelated CompoundsIC50 ValuesNotes
AntimalarialPyrimidine derivatives~17 nMEffective against PfCDPK1
AnticancerVarious pyrimidines7.9 - 92 µMSignificant cytotoxicity observed
Enzyme InhibitionMAGL inhibitors>10 µMSelective inhibition noted

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Comparisons

The table below highlights key structural differences and research findings for 4-phenyl-2-(piperidin-1-yl)pyrimidine and related compounds:

Compound Molecular Formula Key Substituents Biological Activity/Application Key Findings Reference
This compound C₁₅H₁₇N₃ 4-phenyl, 2-piperidine Not explicitly stated (scaffold for CNS drugs) Optimized for CNS penetration in M4 PAMs; limited metabolic stability in thieno-pyrimidine analogs
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 4-methyl, 6-piperidine, 2-amino Anticancer, antimicrobial Crystal structure resolved; exhibits hydrogen bonding conducive to protein interactions
4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine C₁₀H₁₄ClN₃S 4-chloro, 2-methylthio, 6-piperidine Antimicrobial (structural analog) Higher lipophilicity (XLogP3: 3.3) compared to phenyl-substituted analogs
4-Aryl-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile C₂₂H₂₃N₃ 2-piperidine, fused tetrahydronaphthalene core Not specified (likely CNS-targeted) Synthesized via domino reactions; 87% yield achieved with phenyl substituents
Chromeno[4,3-d]pyrimidine (piperidine derivative) C₂₂H₂₁N₃O₂S Piperidine-phenyl, chromeno-pyrimidine fusion Anticancer, antimicrobial Demonstrated drug-like properties via computational studies (oral bioavailability)

Key Comparative Insights

  • Substituent Position and Bioactivity: The 2-piperidine group is conserved across many analogs, suggesting its role in enhancing binding affinity to targets like kinases or G-protein-coupled receptors . Phenyl vs.
  • Metabolic Stability: Thieno[2,3-d]pyrimidine cores (e.g., in CNS-targeted M4 PAMs) undergo oxidative metabolism, whereas phenyl-pyrimidines like this compound may exhibit better stability .
  • CNS Penetration :

    • Derivatives with smaller substituents (e.g., methyl or fluoro) show enhanced brain:plasma ratios (Kp > 10) compared to bulkier phenyl analogs (Kp = 0.74) .
  • Synthetic Accessibility: The target compound’s synthesis is more straightforward (e.g., via cyclocondensation) compared to fused-ring systems like chromeno-pyrimidines, which require multi-step protocols .

Therapeutic Potential vs. Analogs

  • Kinase Inhibition :
    • Ribociclib, a pyrimidine-piperazine derivative (CAS 1374639-75-4), inhibits CDK4/6, whereas this compound lacks documented kinase activity but shares structural motifs for allosteric modulation .
  • Anti-Mycobacterial Activity: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione shows efficacy against tuberculosis, highlighting the piperidine-pyrimidine scaffold’s versatility .

Q & A

Basic: What synthetic strategies are employed for 4-Phenyl-2-(piperidin-1-yl)pyrimidine?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrimidine core via condensation reactions (e.g., Biginelli-like reactions) using thiourea and aldehydes .
  • Step 2: Functionalization with piperidine and phenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions under palladium catalysis .
  • Step 3: Purification via column chromatography, with yields optimized using acid catalysts (e.g., p-toluenesulfonic acid) in one-pot reactions .

Key Considerations:

  • Monitor reaction pH and temperature to avoid side products (e.g., over-alkylation) .
  • Confirm intermediate purity using TLC and NMR before proceeding .

Basic: How is structural characterization performed for this compound?

Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
    • ¹³C NMR confirms carbon backbone integrity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at 348.4 g/mol) .
  • X-ray Crystallography: Resolves 3D conformation and π-π stacking interactions in the solid state .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Contradictions often arise due to:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) .
  • Structural Analogues: Minor substituent changes (e.g., fluorine substitution) drastically alter target affinity .

Methodological Solutions:

  • Dose-Response Curves: Establish IC₅₀ values across multiple replicates .
  • Molecular Docking: Compare binding poses using software like AutoDock Vina to identify critical interactions (e.g., hydrogen bonding with piperidine nitrogen) .

Table 1: Example IC₅₀ Variations in Kinase Inhibition Studies

Study ReferenceTarget KinaseIC₅₀ (nM)Assay Conditions
EGFR120 ± 15HEK293, pH 7.4
EGFR450 ± 30HeLa, pH 7.0

Advanced: How to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:
Strategies Include:

  • Solubility Enhancement: Introduce polar groups (e.g., –OH, –COOH) or use co-solvents (e.g., DMSO/PBS mixtures) .
  • Metabolic Stability: Replace labile substituents (e.g., methyl groups) with deuterated analogs or fluorinated moieties to slow CYP450 oxidation .

Experimental Workflow:

LogP Measurement: Determine octanol-water partition coefficients via shake-flask method .

Microsomal Assays: Incubate with liver microsomes to assess half-life (t₁/₂) .

Advanced: How to design derivatives for selective enzyme inhibition?

Answer:
Rational Design Principles:

  • Bioisosteric Replacement: Swap phenyl with pyridyl groups to modulate electron density .
  • Steric Bulking: Introduce tert-butyl groups near the piperidine ring to block off-target binding .

Case Study:

  • Derivative A: 4-(2-Fluorophenyl) analog showed 10× selectivity for PI3Kα over PI3Kγ due to steric hindrance from fluorine .
  • Derivative B: 6-Methylpyrimidine variant increased hydrophobic interactions with ATP-binding pockets .

Advanced: How to address low reproducibility in scaled-up synthesis?

Answer:
Common Pitfalls:

  • Inconsistent stirring rates or temperature gradients in large reactors .
  • Impurities from starting materials (e.g., residual palladium in cross-coupling reactions) .

Optimization Steps:

  • Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress .
  • Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .

Table 2: Reaction Yield Under Different Conditions

Catalyst Loading (%)SolventYield (%)
5DMF62
10THF78
10DMSO85

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-2-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Phenyl-2-(piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.